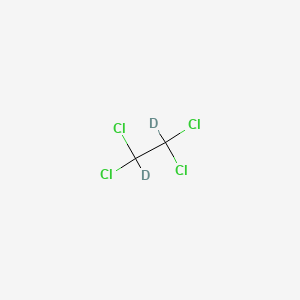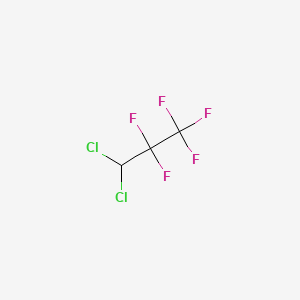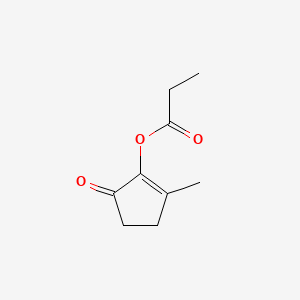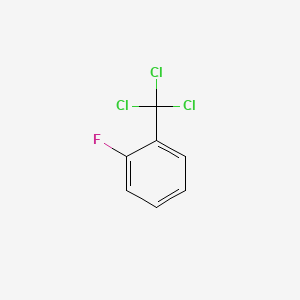
1,1,1,2,3,3-六氟丙烷
描述
1,1,1,2,3,3-Hexafluoropropane is an organic chemical, an organofluoride . It is a colorless gas, usually available in the form of a liquid gas . It is used as a fire suppression agent, a foaming agent, a highly effective refrigerant, a heat transfer medium, a dielectric gas, a sterilant carrier, a polymerization medium, a carrier fluid, a displacement drying agent, a thermodynamic power cycle working fluid, etc .
Synthesis Analysis
1,1,1,2,3,3-Hexafluoropropane is manufactured by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in gas phase at temperature between 250-400 °C, in presence of a catalyst in the form of trivalent chromium (e.g. chromium (III) chloride) supported on carbon with low content of specific impurities .Molecular Structure Analysis
The molecular formula of 1,1,1,2,3,3-Hexafluoropropane is C3H2F6 . The molecular weight is 152.0384 . The IUPAC Standard InChI is InChI=1S/C3H2F6/c4-1(2(5)6)3(7,8)9/h1-2H .Chemical Reactions Analysis
1,1,1,2,3,3-Hexafluoropropane decomposes to produce F-containing species that competed with coal for OH, H, and O free radicals and thus cut off the free-radical chain reaction .Physical And Chemical Properties Analysis
1,1,1,2,3,3-Hexafluoropropane is a colorless gas with a melting point of -98.0 to -93.6 °C and a boiling point of -1.4 to -0.7 °C . It has a solubility in water of 724 mg/l and a vapor pressure of 270 kPa at 25 °C .科学研究应用
Lithographic/Nanopatterning Materials
1,1,1,2,3,3-Hexafluoropropane: is utilized in the synthesis of hexafluoroalcohol-functionalized methacrylate polymers. These polymers are significant in the field of lithography and nanopatterning materials due to their unique properties that are essential for creating intricate patterns at the nanoscale .
Friedel-Crafts Reactions
Due to its polarity and high ionizing power, this compound plays a crucial role in Friedel-Crafts reactions. These reactions are a type of electrophilic aromatic substitution that is fundamental in the production of various aromatic compounds .
Gas Chromatography-Mass Spectrometry (GCMS) Sample Preparation
In analytical chemistry, particularly in gas chromatography-mass spectrometry (GCMS), 1,1,1,2,3,3-Hexafluoropropane is used for sample preparation. Its properties help in the analysis of complex mixtures by providing a clear separation of components .
Anion Binding Reagent
This compound is also used as a reagent for the selective binding of anions such as sulfonates, carboxylates, and phosphates. This application is vital in various scientific research areas where precise anion binding is required.
Refrigerant Replacement Research
1,1,1,2,3,3-Hexafluoropropane: has been studied as a promising candidate for replacing 1,2-dichlorotetrafluoroethane (R-114) in refrigeration systems. Its gas-phase PVT (Pressure-Volume-Temperature) properties make it suitable for such applications .
Thermodynamic Property Data
The compound is also featured in databases that provide critically evaluated thermodynamic property data for pure compounds. This information is crucial for researchers working on organic compounds’ thermophysical properties .
安全和危害
作用机制
Target of Action
The primary target of 1,1,1,2,3,3-Hexafluoropropane is open-flame coal combustion . This compound is used as a gaseous fire-extinguishing agent, specifically targeting the free radicals involved in the combustion process .
Mode of Action
1,1,1,2,3,3-Hexafluoropropane interacts with its targets by competing with coal for OH, H, and O free radicals . It decomposes to produce Fluorine-containing species that cut off the free-radical chain reaction, thus inhibiting the combustion process .
Biochemical Pathways
The biochemical pathway affected by 1,1,1,2,3,3-Hexafluoropropane involves the interruption of the free-radical chain reaction in coal combustion . By producing Fluorine-containing species that compete with coal for free radicals, it disrupts the normal progression of the combustion process .
Pharmacokinetics
It is known that this compound is used as a gaseous agent, suggesting that it is likely to be rapidly distributed and eliminated in the environment .
Result of Action
The molecular and cellular effects of 1,1,1,2,3,3-Hexafluoropropane’s action result in the suppression of coal flames . It induces a well-pronounced flame flash-off and has a shorter extinguishing time compared to Nitrogen, making it a more efficient extinguishing agent .
Action Environment
The action, efficacy, and stability of 1,1,1,2,3,3-Hexafluoropropane can be influenced by environmental factors such as the concentration of the compound and the intensity of the coal combustion . Its effectiveness increases with its concentration .
属性
IUPAC Name |
1,1,1,2,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6/c4-1(2(5)6)3(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIRUPZTYPILDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861931 | |
| Record name | 1,1,1,2,3,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propane, 1,1,1,2,3,3-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,1,1,2,3,3-Hexafluoropropane | |
CAS RN |
431-63-0 | |
| Record name | 1,1,1,2,3,3-Hexafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,3,3-Hexafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,2,3,3-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,2,3,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,3,3-hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,2,3,3-HEXAFLUOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S403H6436Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1,1,2,3,3-Hexafluoropropane?
A1: The molecular formula of 1,1,1,2,3,3-Hexafluoropropane is C3H2F6, and its molecular weight is 152.03 g/mol. []
Q2: What is known about the vapor pressure of HFC-236ea?
A2: Researchers have measured the vapor pressure of HFC-236ea at various temperatures. [] A Wagner-type vapor pressure correlation was developed, and the critical pressure was determined to be 3,411.6 kPa (with an uncertainty of ± 3.0 kPa) at its critical temperature of 412.375 K. []
Q3: Has the refractive index of 1,1,1,2,3,3-Hexafluoropropane been studied?
A3: Yes, the refractive index of HFC-236ea has been experimentally determined. []
Q4: What is known about the PVT properties of HFC-236ea?
A4: The pressure-volume-temperature (PVT) properties of HFC-236ea have been investigated in both the gas phase [] and the superheated vapor region. [] Researchers have used a constant-volume cell to measure these properties and developed equations of state to describe its behavior. [, ]
Q5: Are there studies on the thermal conductivity of HFC-236ea?
A5: Yes, the thermal conductivity of HFC-236ea vapor has been measured at temperatures relevant to its potential use as a blowing agent in foam insulation. [] These measurements provide valuable data for assessing its performance in such applications.
Q6: What are the potential applications of HFC-236ea?
A6: HFC-236ea has been considered as a potential replacement for ozone-depleting refrigerants like CFC-114. [] It exhibits thermophysical properties similar to CFC-114 and has a zero ozone depletion potential. [] Additionally, its use in foam insulation and as a component in refrigerant mixtures has been explored. [, ]
Q7: Are there alternative compounds to HFC-236ea for these applications?
A7: Yes, several other hydrofluorocarbons and hydrofluoroethers are being considered as alternatives to ozone-depleting refrigerants. For example, HFC-245ca is being investigated as a potential alternative for CFC-11. [] Researchers are actively comparing the performance, cost, and environmental impact of these alternatives to identify the most suitable options. []
Q8: Has HFC-236ea been studied in mixtures with other refrigerants?
A8: Yes, several studies have investigated the behavior of HFC-236ea in binary mixtures with other refrigerants, such as difluoromethane (HFC-32) and pentafluoroethane (HFC-125). [, , ] These studies focused on characterizing vapor-liquid equilibrium properties at different temperatures and correlating the data using thermodynamic models.
Q9: What were the key findings of these binary mixture studies?
A9: Researchers found that the HFC-236ea binary mixtures exhibited non-ideal behavior, meaning their properties deviated from those predicted by simple mixing rules. [, , ] This highlights the importance of experimental data and appropriate thermodynamic models for accurately predicting the behavior of such mixtures.
Q10: What is the environmental impact of HFC-236ea?
A10: While HFC-236ea has a zero ozone depletion potential, it does have a global warming potential. [] Its contribution to global warming needs to be considered, and strategies for minimizing its environmental impact are essential. This includes responsible use, recycling, and proper waste management. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














